3,4-Dibromo-5-nitropyridine

Description

The following analysis focuses on 2,4-Dibromo-5-nitropyridine and its analogs.

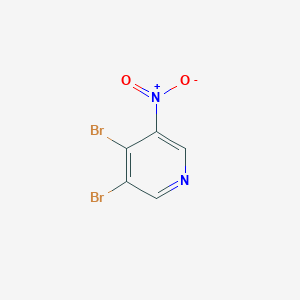

2,4-Dibromo-5-nitropyridine is a tri-substituted pyridine derivative characterized by bromine atoms at the 2- and 4-positions and a nitro group at the 5-position of the pyridine ring. It serves as a critical intermediate in synthesizing AKT kinase inhibitors and antihypertensive agents . Its synthesis involves a two-step process starting from 4-methoxy-3-nitropyridine (CAS 31872-62-5), yielding a product with high purity (LC-MS: m/z 282.7, $^1$H NMR confirmed) . The compound is commercially available at a price of $380.00 per 250 mg via Santa Cruz Biotechnology (Catalog #sc-396227) .

Properties

Molecular Formula |

C5H2Br2N2O2 |

|---|---|

Molecular Weight |

281.89 g/mol |

IUPAC Name |

3,4-dibromo-5-nitropyridine |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |

InChI Key |

APJNJTDCMKMLLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

3,4-Dibromo-5-nitropyridine is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in biological studies to investigate the effects of halogenated nitroaromatics on biological systems.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-dibromo-5-nitropyridine exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,4-Dibromo-5-nitropyridine and Analogs

Key Differences and Implications:

Substituent Positioning :

- The 2,4-dibromo-5-nitro isomer is distinguished by bromine atoms at the 2- and 4-positions, which enhance electrophilic aromatic substitution reactivity compared to the 2,6-dibromo analog. This positioning is critical for binding to kinase active sites .

- The 2,6-dibromo-3-methoxy-5-nitropyridine (CAS 79491-46-6) includes a methoxy group at position 3, which may reduce reactivity due to steric hindrance but improve solubility .

Functional Group Diversity: The nitro group at position 5 in 2,4-dibromo-5-nitropyridine facilitates reduction to amines, enabling further functionalization for drug development . In contrast, 2,4-diaminofluorobenzene (CAS 6264-67-1) lacks halogen substituents, limiting its utility in cross-coupling reactions but making it valuable in fluorinated compound synthesis .

Pharmaceutical Relevance: 2,4-Dibromo-5-nitropyridine is directly linked to AKT kinase inhibitors, which target cancer signaling pathways . No analogous applications are documented for structurally similar compounds like 2,6-dibromo-3-methoxy-5-nitropyridine, suggesting that minor structural changes significantly alter bioactivity .

Notes on Data Limitations and Discrepancies

- Query vs.

- Recommendation : Verify the compound’s correct name or explore alternative databases for 3,4-isomer data. If the intended compound is indeed 2,4-dibromo-5-nitropyridine, the above analysis applies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.